Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Overview
Description
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, also known as Ethyl TIC or Ethyl Isothiazolinone, is a chemical compound that belongs to the isothiazolinone family. It has a molecular weight of 193.22 g/mol . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is C6H11NO4S . The InChI code for the compound is 1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a white to yellow solid . It has a molecular weight of 193.22 g/mol . The compound is typically stored at room temperature .Scientific Research Applications
Novel Anti-Arthritic Agents
Research has shown that derivatives of 1,2-isothiazolidine-1,1-dioxide, a compound structurally related to Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, have been prepared and found effective as anti-arthritic agents. These compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes, as well as interleukin-1 (IL-1) production, showing efficacy in several animal arthritic models without ulcerogenic activities. One such compound, identified for clinical trials, demonstrates the promising therapeutic potential of this chemical class in treating arthritis through dual inhibition of inflammatory pathways (Inagaki et al., 2000).
Organic Synthesis and Medicinal Chemistry
The compound's derivatives have been utilized in the efficient cascade synthesis of various functionally rich heterocyclic structures, indicating their importance in organic synthesis and medicinal chemistry. For instance, derivatives of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate have been used to synthesize ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, showcasing a broad tolerance for different amines. This flexibility facilitates the creation of highly functionalized isoxazolidine derivatives, crucial for developing novel medicinal compounds (Li et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQNCFXSMXIUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194517 | |
Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate | |
CAS RN |
1253789-57-9 | |
Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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